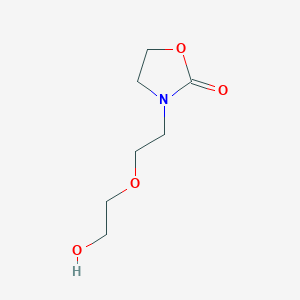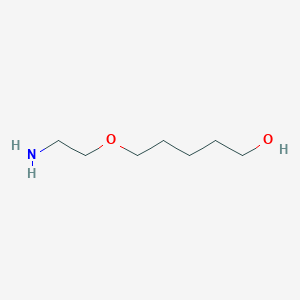
2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce halogenated imidazole compounds .
Aplicaciones Científicas De Investigación
2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: :
Propiedades
Fórmula molecular |
C5H6N4O3 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2-oxo-1,3-dihydroimidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C5H6N4O3/c6-3(10)1-2(4(7)11)9-5(12)8-1/h(H2,6,10)(H2,7,11)(H2,8,9,12) |
Clave InChI |
USBJZCXRUFSYME-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)N1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)






![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)

![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)
